Methyl 2-(2-Bromo-4-pyridyl)acetate
Description
Significance of Pyridine (B92270) Scaffold in Synthetic Organic Chemistry
The pyridine nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. lifechemicals.comresearchgate.netrsc.org This is attributed to its ability to improve water solubility and engage in various biological interactions. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a base, influencing the pharmacokinetic and pharmacodynamic properties of a molecule. youtube.com Furthermore, the aromatic nature of the pyridine ring allows for a variety of substitution reactions, enabling chemists to fine-tune the steric and electronic properties of derivative compounds. nih.gov
Overview of Halogenated Pyridines as Key Intermediates
Halogenated pyridines are crucial intermediates in organic synthesis, serving as versatile precursors for the introduction of other functional groups. nih.govyoutube.com The carbon-halogen bond provides a reactive site for various transformations, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. acs.org The position of the halogen atom on the pyridine ring dictates its reactivity, with the 2- and 4-positions being particularly susceptible to nucleophilic attack. nih.gov The synthesis of halopyridines themselves can be challenging due to the electron-deficient nature of the pyridine ring, often requiring specific reagents and reaction conditions. nih.govyoutube.com
Contextualizing Methyl 2-(2-Bromo-4-pyridyl)acetate within Modern Heterocyclic Chemistry
This compound (CAS Number 1234217-58-3) is a specific example of a halogenated pyridine derivative that embodies the principles discussed above. sigmaaldrich.comachmem.comchemicalbook.com Its structure features a pyridine ring substituted with a bromine atom at the 2-position and a methyl acetate (B1210297) group at the 4-position. This combination of functional groups makes it a valuable building block in the synthesis of more complex heterocyclic compounds. The bromo substituent serves as a handle for further chemical modifications, while the ester group can be hydrolyzed or otherwise transformed. This compound is a clear illustration of how halogenated pyridines act as key intermediates in the construction of diverse molecular architectures, with potential applications in medicinal chemistry and materials science. chemscene.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(2-bromopyridin-4-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-12-8(11)5-6-2-3-10-7(9)4-6/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAFFLLDQVVGPDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=NC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1234217-58-3 | |
| Record name | Methyl 2-(2-bromo-4-pyridyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
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Transformational Reactivity of Methyl 2 2 Bromo 4 Pyridyl Acetate
Cross-Coupling Reactions at the Pyridine (B92270) C-2 Bromo Position
The bromine atom at the electron-deficient C-2 position of the pyridine ring is an excellent handle for transition metal-catalyzed cross-coupling reactions. This reactivity is central to the synthetic utility of Methyl 2-(2-bromo-4-pyridyl)acetate, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C-C bonds, coupling an organoboron species with an organic halide or triflate. masterorganicchemistry.com For substrates like this compound, this reaction provides an efficient route to biaryl and heteroaryl compounds. The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov
The Suzuki-Miyaura coupling of 2-bromopyridine (B144113) derivatives is compatible with a broad range of organoboron reagents. Both aryl and alkyl boronic acids, as well as their corresponding esters (such as pinacol esters), can be effectively coupled. nih.govrsc.org
Aryl Boronic Acids/Esters : The coupling with aryl boronic acids is particularly common, allowing for the synthesis of various biaryl structures. These reactions generally proceed in good to excellent yields. Pinacol boronic esters are often used as alternatives to boronic acids due to their increased stability, which can be advantageous for challenging substrates like 2-pyridyl systems that are prone to decomposition via protodeboronation. rsc.org
Alkyl Boronic Acids/Esters : While aryl-aryl couplings are more common, the introduction of alkyl groups is also feasible. The reactivity in these cases can be influenced by the nature of the alkyl group and the specific reaction conditions employed.
The table below summarizes representative examples of Suzuki-Miyaura couplings involving 2-bromopyridine systems with various organoboron reagents.
| Organoboron Reagent | Coupling Partner (Analog) | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 4-Methoxyphenylboronic acid | 2-Bromopyridine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 95 | Generic Example |
| Phenylboronic acid | 2-Bromopyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 98 | nih.gov |
| 2-Pyridylboronate | 4-Bromoanisole | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 74 | nih.gov |
| Methaneboronic acid | Vinyl triflate | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 85 | researchgate.net |
The choice of catalyst and ligand is critical for the success of the Suzuki-Miyaura reaction, especially with potentially challenging heteroaryl substrates. nih.gov
Catalysts : Palladium sources such as Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄ are commonly used. youtube.com The active Pd(0) species is typically generated in situ.
Ligands : The development of specialized phosphine (B1218219) ligands has significantly expanded the scope of Suzuki-Miyaura couplings. Electron-rich and sterically bulky dialkylbiaryl phosphines, such as SPhos and XPhos, have proven to be exceptionally effective. nih.govresearchgate.net These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle, allowing reactions to proceed at lower catalyst loadings and even at room temperature. nih.govresearchgate.net For instance, SPhos confers unprecedented activity, enabling the coupling of hindered biaryls and reactions involving aryl chlorides. nih.govresearchgate.net The use of appropriate ligands can also minimize side reactions, such as aryl-aryl exchange from the phosphine ligand itself, which can be observed with certain substrate combinations. researchgate.net
Besides the Suzuki-Miyaura reaction, other palladium- or nickel-catalyzed cross-coupling reactions are effective for functionalizing the C-2 position of this compound.
Kumada Coupling : This reaction utilizes a Grignard reagent (organomagnesium halide) as the nucleophile. wikipedia.orgorganic-chemistry.org It is a powerful method for forming C-C bonds and can be catalyzed by either nickel or palladium complexes. wikipedia.org The reaction of 2-pyridylmagnesium bromide with various aromatic electrophiles has been shown to proceed in good to excellent yields. researchgate.net A recent development involves the use of purple light to promote the coupling of bromopyridines with Grignard reagents without a transition metal catalyst, proceeding via a single electron transfer (SET) mechanism. organic-chemistry.org
Stille Coupling : The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide. organic-chemistry.orgwikipedia.org A key advantage is the stability of organostannanes to air and moisture. wikipedia.org This method is highly versatile, and catalyst systems like Pd(OAc)₂/XPhos have been developed for the coupling of heteroarylstannanes with aryl tosylates and mesylates, which are analogous to halides. nih.gov
Negishi Coupling : This reaction employs an organozinc reagent to couple with an organic halide, typically catalyzed by a palladium or nickel complex. wikipedia.org The Negishi coupling is a powerful tool for preparing bipyridines and other heteroaryl compounds due to its high yields, mild reaction conditions, and excellent functional group tolerance. orgsyn.orgorgsyn.org Solid, moderately air-stable 2-pyridylzinc reagents have been developed as practical alternatives to unstable organoboron compounds, further enhancing the utility of this reaction. organic-chemistry.org
| Coupling Reaction | Organometallic Reagent | Catalyst | Key Features | Reference |
|---|---|---|---|---|
| Kumada | Grignard Reagent (R-MgX) | Ni or Pd complexes | First cross-coupling method; uses readily available Grignard reagents. | wikipedia.orgorganic-chemistry.org |
| Stille | Organostannane (R-SnR'₃) | Pd complexes | Reagents are air and moisture stable; versatile for complex syntheses. | organic-chemistry.orgwikipedia.org |
| Negishi | Organozinc (R-ZnX) | Ni or Pd complexes | High functional group tolerance and reactivity; mild conditions. | wikipedia.orgorgsyn.org |
Heck Reaction : The Heck (or Mizoroki-Heck) reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction represents the first example of a C-C bond-forming reaction following a Pd(0)/Pd(II) catalytic cycle. wikipedia.org For a substrate like this compound, this would involve coupling with an alkene (e.g., acrylate, styrene) to introduce a vinyl group at the C-2 position. Typical catalysts include Pd(OAc)₂ or Pd(PPh₃)₄. wikipedia.orglibretexts.org
Sonogashira Coupling : This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is conducted using a palladium catalyst, a copper(I) cocatalyst, and an amine base. organic-chemistry.org This method would allow for the introduction of an alkynyl substituent at the C-2 position of the pyridine ring. The reaction is known for its mild conditions, often proceeding at room temperature. wikipedia.org Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper cocatalyst. nih.govnih.gov
Suzuki-Miyaura Cross-Coupling Reactions
Nucleophilic Aromatic Substitution (SNAr) Reactions at the Pyridine C-2 Bromo Position
The pyridine ring is electron-deficient, which makes it susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions (ortho and para to the nitrogen atom). stackexchange.comechemi.com This is because the electronegative nitrogen atom can stabilize the negative charge in the intermediate (a Meisenheimer-like complex) that forms upon nucleophilic attack at these positions. stackexchange.com
For this compound, the bromine atom at the activated C-2 position serves as a good leaving group in nucleophilic aromatic substitution (SNAr) reactions. This allows for its displacement by a variety of nucleophiles. The typical mechanism is a two-step addition-elimination process. nih.gov
The reactivity order for halide leaving groups in SNAr reactions is often F > Cl ≈ Br > I, which is evidence for a mechanism where the initial nucleophilic addition is the rate-controlling step. nih.gov However, in some pyridinium (B92312) systems, a different leaving group order (2-F ~ 2-Cl ~ 2-Br ~ 2-I) has been observed, suggesting a more complex mechanism where deprotonation of the addition intermediate can be rate-determining. nih.govrsc.org Nonetheless, the bromo group at the C-2 position is readily displaced by strong nucleophiles such as alkoxides, thiolates, and amines to afford the corresponding substituted pyridine derivatives.
Reactivity with Carbon Nucleophiles (e.g., Lithioacetonitrile)
The reaction of this compound with carbon nucleophiles, such as lithioacetonitrile, primarily targets the electrophilic carbon atom bearing the bromine substituent. This substitution reaction proceeds via a nucleophilic aromatic substitution mechanism, leading to the displacement of the bromide ion and the formation of a new carbon-carbon bond. The reaction with lithioacetonitrile, for instance, would yield Methyl 2-(2-(cyanomethyl)-4-pyridyl)acetate. The efficiency of such reactions can be influenced by factors like the choice of solvent and temperature.
Reactivity with Heteroatom Nucleophiles (e.g., Amines, Alcohols)
This compound readily undergoes nucleophilic aromatic substitution with various heteroatom nucleophiles. Amines, acting as nitrogen nucleophiles, can displace the bromide to form the corresponding 2-amino-4-pyridylacetate derivatives. msu.edu Similarly, alcohols, in the presence of a suitable base, can react to yield 2-alkoxy-4-pyridylacetate compounds. The reactivity of the bromine atom in brominated pyridines towards ammonia (B1221849) has been a subject of study, highlighting the feasibility of such transformations. researchgate.net The basicity and nucleophilicity of the attacking amine can be modified by steric hindrance or resonance stabilization. msu.edu
| Nucleophile | Product Type | Reaction Conditions |
|---|---|---|
| Amines (e.g., R-NH₂) | 2-Amino-4-pyridylacetate derivatives | Typically requires heating, may or may not require a catalyst depending on amine reactivity. |
| Alcohols (e.g., R-OH) | 2-Alkoxy-4-pyridylacetate derivatives | Usually requires a strong base (e.g., NaH, KOtBu) to deprotonate the alcohol. |
Influence of Pyridyne Intermediates and Halogen Dance Phenomena
Under strongly basic conditions, particularly with bases like lithium diisopropylamide (LDA), 2-bromopyridine derivatives can undergo elimination to form highly reactive pyridyne intermediates. nih.govwikipedia.org For this compound, deprotonation at the C3 position by a strong base could lead to the formation of a 2,3-pyridyne intermediate. These intermediates are highly electrophilic and can be trapped by various nucleophiles present in the reaction mixture. nih.govchemistryviews.org
The "halogen dance" is another fascinating phenomenon observed in halopyridines, involving the base-catalyzed migration of a halogen atom around the pyridine ring. acs.orgwikipedia.org This process typically occurs at low temperatures in the presence of a strong base. nih.gov For this compound, a halogen dance could potentially lead to the isomerization of the starting material to other brominated isomers, such as Methyl 2-(3-bromo-4-pyridyl)acetate or Methyl 2-(5-bromo-4-pyridyl)acetate. The selectivity of this reaction is highly dependent on temperature, with the deprotolithiated product being the kinetic product at lower temperatures and the halogen dance product being the thermodynamic product at higher temperatures. nih.gov The presence of a chlorine atom at the 2-position of the pyridine ring is known to alter the halogen dance reaction. nih.gov
Functionalization at the Acetate (B1210297) Moiety (C-CH₂COOCH₃)
The acetate portion of this compound offers a versatile handle for a variety of functionalization reactions.
Ester Hydrolysis and Amidation Reactions
The ester group can be readily hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 2-(2-Bromo-4-pyridyl)acetic acid. This carboxylic acid serves as a valuable intermediate for the synthesis of amides, which can be prepared by coupling the acid with a wide range of primary and secondary amines using standard peptide coupling reagents. Direct amidation of the methyl ester is also achievable, often requiring harsher conditions or the use of specific catalysts. mdpi.com
Alpha-Carbon Functionalization Reactions (e.g., Alkylation, Acylation, Cyanomethylation)
The α-carbon of the acetate moiety is acidic and can be deprotonated by a suitable base, such as lithium diisopropylamide (LDA) or sodium hydride, to generate an enolate. This enolate is a potent nucleophile and can react with various electrophiles.
Alkylation: Reaction of the enolate with alkyl halides (e.g., methyl iodide, benzyl bromide) introduces an alkyl group at the α-position. nih.govnih.govrsc.org
Acylation: Acylating agents, such as acid chlorides or anhydrides, react with the enolate to form β-keto esters.
Cyanomethylation: The introduction of a cyanomethyl group can be achieved through various methods, including visible-light-promoted reactions using bromoacetonitrile as the cyanomethyl radical source. nih.govacs.org Copper-catalyzed cyanomethylation of α,β-unsaturated systems with a methylnitrile source also provides an efficient route to synthesize the corresponding nitriles. nih.gov
| Reaction Type | Electrophile | Product |
|---|---|---|
| Alkylation | Alkyl halide (R-X) | Methyl 2-(2-Bromo-4-pyridyl)-2-R-acetate |
| Acylation | Acyl chloride (RCOCl) | Methyl 2-(2-Bromo-4-pyridyl)-3-oxo-alkanoate |
| Cyanomethylation | Bromoacetonitrile | Methyl 2-(2-Bromo-4-pyridyl)-3-cyanopropanoate |
Direct C-H Functionalization of the Pyridine Ring
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of functionalized aromatic compounds. researchgate.net For this compound, the pyridine ring possesses several C-H bonds that could potentially be targeted for direct functionalization, although the presence of the bromo and acetate substituents will influence the regioselectivity of these reactions.
Transition metal-catalyzed C-H activation, particularly with palladium or ruthenium catalysts, is a common approach for the direct arylation, alkenylation, or alkylation of pyridine rings. nih.govmdpi.com The directing-group ability of the pyridine nitrogen or other functional groups on the molecule can play a crucial role in determining the site of C-H activation. Given the electronic properties of the pyridine ring in this compound, C-H functionalization would likely occur at the more electron-rich positions, although the specific outcome would depend heavily on the catalyst and reaction conditions employed.
Regioselective C-H Arylation and Alkylation (at C-3, C-5, C-6 positions)
Direct C-H bond functionalization of pyridines is a powerful and atom-economical strategy for the synthesis of complex substituted heterocycles. rsc.org The pyridine ring in this compound possesses three available C-H bonds at the C-3, C-5, and C-6 positions, each with distinct electronic and steric environments.
The bromine atom at the C-2 position and the methyl acetate group at the C-4 position are both electron-withdrawing groups. This electronic feature makes the pyridine ring electron-deficient, which can influence the mechanism and regioselectivity of C-H activation reactions. In transition metal-catalyzed C-H arylation and alkylation reactions, the regioselectivity is often governed by a combination of factors, including the acidity of the C-H bond, the steric accessibility of the reaction site, and the coordinating ability of the nitrogen atom.
For this compound, the C-H bonds at the C-3 and C-5 positions are adjacent to the electron-withdrawing methyl acetate group, which may increase their acidity and favor functionalization at these sites under certain conditions. Conversely, the C-6 position is adjacent to the nitrogen atom and the bulky bromine atom, which could sterically hinder the approach of a catalyst. However, the proximity to the nitrogen atom can also facilitate coordination-assisted C-H activation at the C-6 position.
The precise regiochemical outcome of C-H arylation and alkylation reactions on this compound would be highly dependent on the specific catalytic system employed, including the choice of metal catalyst, ligand, and reaction conditions. For instance, palladium-catalyzed C-H arylation reactions have been shown to exhibit variable regioselectivity on substituted pyridines depending on the electronic nature of the substituents.
Below is a table summarizing plausible conditions for the regioselective C-H arylation and alkylation of this compound, based on analogous transformations reported for similarly substituted pyridine derivatives.
Table 1: Plausible Conditions for Regioselective C-H Functionalization of this compound
| Entry | Position Functionalized | Reaction Type | Catalyst/Reagents | Coupling Partner | Solvent | Temp (°C) |
|---|---|---|---|---|---|---|
| 1 | C-3/C-5 | Arylation | Pd(OAc)₂ / Ligand | Aryl Halide | Toluene | 100-120 |
| 2 | C-6 | Arylation | Ru(II) complex | Arylboronic acid | Dioxane | 80-100 |
| 3 | C-3/C-5 | Alkylation | Fe catalyst | Alkyl Halide | THF | 60-80 |
| 4 | C-6 | Alkylation | Ag(I) / Persulfate | Carboxylic Acid | MeCN/H₂O | 80 |
Minisci-Type Reactions and Radical Functionalization
The Minisci reaction is a powerful tool for the direct alkylation and acylation of electron-deficient N-heterocycles via a radical mechanism. wikipedia.org This reaction typically involves the generation of a nucleophilic radical species, which then adds to the protonated, electron-poor heterocycle. Given the electron-withdrawing nature of the bromo and methyl acetate substituents, this compound is an excellent candidate for Minisci-type functionalization.
The regioselectivity of the Minisci reaction is primarily dictated by the stability of the intermediate radical adduct. For protonated pyridines, radical attack generally occurs at the C-2, C-4, and C-6 positions. In the case of this compound, the C-2 and C-4 positions are already substituted. Therefore, it is highly probable that a Minisci-type reaction would proceed with high regioselectivity at the C-6 position.
The generation of the radical species for the Minisci reaction can be achieved through various methods, including the oxidative decarboxylation of carboxylic acids using silver nitrate and ammonium persulfate, or through modern photoredox catalysis. princeton.educhim.it The choice of radical precursor allows for the introduction of a wide range of alkyl and acyl groups at the C-6 position of the pyridine ring.
Beyond the classic Minisci reaction, other radical functionalization strategies can be envisioned for this compound. The C-Br bond at the C-2 position can serve as a handle for radical generation through single-electron transfer (SET) processes, enabling subsequent transformations. For example, photocatalytic methods could be employed to generate a pyridyl radical at the C-2 position, which could then participate in various coupling reactions. nih.gov
The following table outlines potential conditions for the Minisci-type reaction and other radical functionalizations of this compound.
Table 2: Potential Conditions for Radical Functionalization of this compound
| Entry | Position Functionalized | Reaction Type | Radical Source | Reagents | Solvent |
|---|---|---|---|---|---|
| 1 | C-6 | Minisci Alkylation | Carboxylic Acid | AgNO₃, (NH₄)₂S₂O₈, H₂SO₄ | H₂O/MeCN |
| 2 | C-6 | Minisci Acylation | Aldehyde | FeSO₄, t-BuOOH | DMSO |
| 3 | C-6 | Photocatalytic Alkylation | Alkyltrifluoroborate | Ir(ppy)₃, Blue LEDs | Acetonitrile |
| 4 | C-2 | Radical Coupling | C-Br bond activation | Photocatalyst, Amine | DMF |
Regio and Stereochemical Control in Reactions Involving Methyl 2 2 Bromo 4 Pyridyl Acetate
Factors Governing Regioselectivity in C-X Bond Activation
The regioselectivity of reactions involving Methyl 2-(2-bromo-4-pyridyl)acetate is primarily dictated by the selective activation of one reactive site over others. The most common and synthetically valuable transformation is the activation of the carbon-bromine (C-Br) bond at the C2 position of the pyridine (B92270) ring, typically in palladium-catalyzed cross-coupling reactions.
Several factors are crucial for controlling which bond reacts:
Catalyst and Ligand Choice: In palladium-catalyzed reactions, the nature of the catalyst and its associated ligands is a primary determinant of regioselectivity. For dihalogenated pyridines, the choice between a bulky N-heterocyclic carbene (NHC) ligand like IPr and a phosphine (B1218219) ligand can direct the reaction to a specific carbon-halogen bond. For instance, in the Suzuki-Miyaura coupling of 2,4-dichloropyridine, the use of a hindered NHC ligand favored arylation at the C4 position. nih.gov This principle extends to 2-bromopyridines, where the ligand sphere around the palladium center influences the ease of oxidative addition at the C-Br bond.
Catalyst Speciation: The nature of the active catalytic species—whether it is mononuclear or multinuclear—can dramatically alter site selectivity. Research on 2,4-dibromopyridine (B189624) has shown that different catalyst systems can lead to unique selectivity profiles, suggesting that multinuclear palladium species may follow different mechanistic pathways than their mononuclear counterparts. nih.gov
Reaction Mechanism: The inherent mechanism of a reaction can enforce high regioselectivity. For example, in reactions proceeding through a pyridyne intermediate, the substitution pattern is governed by the regiochemistry of the subsequent nucleophilic addition. researchgate.net In the case of this compound, palladium-catalyzed cross-coupling reactions proceed via oxidative addition of the C-Br bond to a Pd(0) center, a step that is generally more favorable than the activation of the stronger C-H or C-C bonds. wikipedia.orgnih.gov C-H activation, while a powerful tool, typically requires specific directing groups or conditions to compete with the highly reactive C-Br bond. wikipedia.org
Electronic Properties: The pyridine ring's electronic nature makes the C2 position susceptible to nucleophilic attack or oxidative addition. The C-Br bond is the most labile site for such reactions. In palladium-catalyzed couplings, the reaction is almost exclusively initiated at this site due to the high reactivity of aryl bromides. nih.gov
The following table summarizes how different catalytic systems can influence the site-selectivity in reactions of dihalopyridines, a principle applicable to substrates like this compound.
| Substrate | Catalytic System | Observed Selectivity | Reference |
|---|---|---|---|
| 2,4-Dichloropyridine | Pd-PEPPSI-IPr (Hindered NHC ligand) | Favors C4-arylation (up to 10.4:1 selectivity) | nih.gov |
| 2,4-Dichloropyridine | Ligand-free "Jeffery" conditions (Multinuclear Pd) | Exquisite C4-coupling selectivity (>99:1) | nih.gov |
| 2-Bromo-3-methylpyridine | [RuCl2(p-cymene)]2/KOPiv | Formation of a mixture of 2-pyridone products | nih.gov |
Stereochemical Outcomes in Derivative Synthesis
While this compound itself is an achiral molecule, it serves as a precursor for the synthesis of chiral derivatives. The control of stereochemistry during these transformations is critical for producing enantiomerically pure compounds, which is especially important in pharmaceutical applications. Stereochemical control is typically achieved during reactions that create new stereogenic centers, for example, at the α-carbon of the acetate (B1210297) group or through additions to the pyridine ring.
Key strategies and influencing factors include:
Chiral Auxiliaries and Catalysts: The use of chiral auxiliaries or catalysts can induce asymmetry in the product. For example, the asymmetric Pictet-Spengler reaction of tryptamines with heterocyclic aldehydes can be catalyzed by chiral phosphoric acids to produce tetrahydro-β-carbolines with high diastereoselectivity and enantioselectivity. researchgate.net Similarly, chiral N-substituted pyridinium (B92312) salts can undergo diastereoselective additions of nucleophiles, with the existing chirality directing the approach of the incoming group to create a new stereocenter with high selectivity. mdpi.com
Diastereoselective Reactions: When a stereocenter is already present in a reactant, it can direct the formation of a subsequent stereocenter. A notable example is the diastereoselective enolate hydroxylation used in the synthesis of the (3R,5R)-γ-hydroxypiperazic acid (γ-OHPiz) residue found in bioactive peptides. nsf.gov In this strategy, a glutamate-derived synthon undergoes regioselective enolate formation and subsequent hydroxylation, affording the product as a single diastereomer due to 1,3-asymmetric induction. nsf.gov Another powerful method is diastereoselective hydrogenation, which can set the stereochemistry of multiple centers in a single step. nih.gov
Solvent and Reaction Conditions: The reaction environment can influence the stability of diastereomeric transition states. Theoretical studies on SN2 reactions have shown that the choice of an implicit solvent model can affect the relative stabilities of different transition state conformations, which in turn dictates the stereochemical outcome. researchgate.net
The synthesis of highly substituted piperidines, which are prevalent in many approved drugs, often relies on stereocontrolled methods. One such approach involves an intramolecular Corey–Chaykovsky ring-closing reaction of sulfonium (B1226848) salts derived from β-enaminoesters, which can generate two or three new stereogenic centers with high diastereoselectivity. nih.gov
| Reaction Type | Stereochemical Control Method | Outcome | Reference |
|---|---|---|---|
| Asymmetric addition to N-alkylpyridinium | Chiral auxiliary (L-tert-leucine ester) | Complete stereoselectivity (>20:1 dr) and regioselectivity | mdpi.com |
| Enolate hydroxylation | 1,3-asymmetric induction from existing stereocenter | High anti-selectivity, single detectable diastereomer | nsf.gov |
| Intramolecular Corey–Chaykovsky | Substrate control | High diastereoselectivity in forming bicyclic lactams | nih.gov |
Influence of Substituents on Reaction Pathway and Selectivity
Substituents on the pyridine ring or on the reacting partner profoundly influence the reaction pathway, rate, and selectivity. These effects can be broadly categorized as electronic or steric. In the context of this compound, the bromo and methyl acetate groups are the primary substituents, but their reactivity can be modulated by additional groups or by the nature of the coupling partner.
Electronic Effects: The electronic nature of substituents—whether they are electron-donating or electron-withdrawing—can significantly alter the reactivity of the pyridine ring and the lability of the C-Br bond. In palladium-catalyzed cross-coupling reactions, the electronic properties of the substituents on the coupling partners can change the rate-determining step of the catalytic cycle. For instance, in some Suzuki couplings, the transmetalation step is faster with arylpalladium species bearing electron-withdrawing groups. nih.gov Conversely, in other cases, the reductive elimination step may become rate-limiting. This interplay means that the optimal reaction conditions can vary significantly depending on the electronic makeup of the substrates. nih.gov
Steric Hindrance: Steric bulk near the reaction center can impede the approach of the catalyst or other reagents, thereby influencing selectivity and yield. This effect is particularly noticeable when comparing different types of cross-coupling reactions. For example, Suzuki cross-coupling reactions can be more sensitive to steric hindrance than Stille couplings. nih.gov The reaction of a sterically hindered substrate like 1-bromo-2-isopropylbenzene (B1265715) may proceed in high yield under Stille conditions but give a significantly lower yield in a Suzuki coupling. nih.gov The presence of the methyl acetate group at the C4 position of this compound can also exert a steric and electronic influence on reactions involving the pyridine ring.
Directing Group Effects: Substituents can act as directing groups, guiding the catalyst to a specific position. Carboxylate and amide groups, for instance, can coordinate to the palladium catalyst, directing oxidative addition to an adjacent C-H or C-X bond. nih.gov While the ester group in this compound is a weaker coordinating group, its presence can still influence the regiochemical outcome of certain reactions.
The following table illustrates the impact of substituents on the yield and selectivity of cross-coupling reactions.
| Reaction | Substrate 1 (Aryl Bromide) | Substrate 2 (Coupling Partner) | Key Finding | Reference |
|---|---|---|---|---|
| Suzuki Coupling | 2-Bromo-4-methylpyridine | 2,4-Difluorophenylboronic acid | Successful coupling demonstrates tolerance of methyl group. | sigmaaldrich.com |
| Ru-catalyzed Domino Reaction | 2-Bromo-4-(trifluoromethyl)pyridine | Self-coupling | Electron-withdrawing CF3 group leads quantitatively to a single pyridyl-disubstituted 2-pyridone product. | nih.gov |
| Ru-catalyzed Domino Reaction | 2-Bromo-4-methylpyridine | Self-coupling | Electron-donating CH3 group leads to a mixture of two different 2-pyridone products. | nih.gov |
| Stille vs. Suzuki Coupling | Diazocine | 1-Bromo-2-isopropylbenzene (sterically hindered) | Stille coupling gave a high yield (86%), while Suzuki coupling was significantly lower (60%). | nih.gov |
Mechanistic Studies and Computational Investigations of Methyl 2 2 Bromo 4 Pyridyl Acetate Reactivity
Elucidation of Reaction Pathways (e.g., Palladium-Catalyzed Cross-Coupling, SNAr)
The bromine atom on the pyridine (B92270) ring of Methyl 2-(2-bromo-4-pyridyl)acetate serves as a key functional handle for various transformations, primarily through two major reaction pathways: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).
Palladium-Catalyzed Cross-Coupling Reactions:
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For substrates like this compound, the general mechanism involves a catalytic cycle with a palladium(0) species. nih.govuwindsor.ca The cycle typically consists of three main steps:
Oxidative Addition: The reaction initiates with the oxidative addition of the 2-bromopyridine (B144113) derivative to a coordinatively unsaturated palladium(0) catalyst, forming a palladium(II) intermediate. libretexts.orgyoutube.com The reactivity of the C-Br bond is crucial for this step.
Transmetalation: In this step, the organic group from an organometallic reagent (e.g., organoboron in Suzuki coupling, organotin in Stille coupling) is transferred to the palladium(II) complex. libretexts.orgnih.gov This step regenerates the metal salt of the organometallic reagent.
Reductive Elimination: The final step involves the reductive elimination of the two organic moieties from the palladium(II) complex, forming the desired cross-coupled product and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle. uwindsor.calibretexts.org
Various types of cross-coupling reactions, such as Suzuki-Miyaura, Stille, Heck, and Sonogashira, can be employed, each utilizing a different organometallic reagent. youtube.com For instance, the Suzuki-Miyaura coupling of potassium alkyltrifluoroborates with alkenyl bromides has been shown to be effective under specific conditions. nih.gov Similarly, a palladium-catalyzed carbonylative coupling of bromopyridines with imines and alkynes has been developed to synthesize indolizines. nih.gov
Nucleophilic Aromatic Substitution (SNAr):
The pyridine ring is electron-deficient, which makes it susceptible to nucleophilic attack, especially when substituted with an electron-withdrawing group and a good leaving group. The SNAr mechanism is a two-step process:
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group (the bromine atom at C-2), forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. stackexchange.com The aromaticity of the pyridine ring is temporarily broken in this step.
Leaving Group Departure: The leaving group (bromide ion) is expelled, and the aromaticity of the pyridine ring is restored, yielding the substituted product. stackexchange.com
For 2-halopyridines, nucleophilic attack is favored at the C-2 and C-4 positions because the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. stackexchange.com Kinetic studies on the reactions of substituted pyridines with secondary amines have shown that the first step, the nucleophilic attack, is typically the rate-determining step. researchgate.net The reactivity of halopyridines in SNAr reactions with certain nucleophiles follows the order I > Br > Cl > F, suggesting that the breaking of the carbon-halogen bond is important in the rate-determining step for these specific reactions. sci-hub.se However, for other nucleophiles, the order can be F >> Cl ~ Br, indicating that the initial attack of the nucleophile is rate-limiting. chemrxiv.org
A purple light-promoted coupling of 2- or 4-bromopyridines with Grignard reagents has been reported, which proceeds via a single electron transfer (SET) mechanism, suggesting a photoinduced SRN1 (radical nucleophilic aromatic substitution) pathway. organic-chemistry.org However, in other studies involving reactions with nucleophiles like sodium thiophenoxide, the SRN1 mechanism was ruled out through inhibition experiments. sci-hub.se
| Reaction Pathway | Key Steps | General Applicability for 2-Bromopyridines | Relevant Coupling Partners/Nucleophiles |
|---|---|---|---|
| Palladium-Catalyzed Cross-Coupling | Oxidative Addition, Transmetalation, Reductive Elimination | Highly versatile for C-C and C-heteroatom bond formation. | Organoborons (Suzuki), Organotins (Stille), Alkenes (Heck), Terminal Alkynes (Sonogashira). youtube.com |
| Nucleophilic Aromatic Substitution (SNAr) | Nucleophilic Attack, Leaving Group Departure | Effective with strong nucleophiles due to the electron-deficient pyridine ring. stackexchange.com | Amines, alkoxides, thiolates. sci-hub.se |
| Radical Nucleophilic Substitution (SRN1) | Single Electron Transfer (SET), Radical Chain Mechanism | Observed under specific conditions, such as photo-promotion with Grignard reagents. organic-chemistry.org | Grignard reagents (under photo-irradiation). organic-chemistry.org |
Transition State Analysis and Energy Profiles
The elucidation of reaction mechanisms relies heavily on understanding the energetics of the reaction pathway, including the structures of transition states and intermediates. Computational chemistry provides powerful tools for this purpose.
For a typical SNAr reaction, the energy profile would show two transition states corresponding to the two steps of the mechanism. The first transition state leads to the formation of the Meisenheimer intermediate, which resides in an energy well. The second transition state corresponds to the departure of the leaving group. The relative heights of these two energy barriers determine the rate-limiting step of the reaction. researchgate.net
While specific transition state analyses for reactions of this compound are not widely reported, studies on related systems provide valuable insights. For instance, computational studies can be used to model the interaction of reactants and catalysts, predict the geometry of the transition state, and calculate the activation energy barrier. youtube.com This information helps in rationalizing experimental observations, such as regioselectivity and catalyst efficiency.
Role of Catalyst Speciation and Intermediates (e.g., Organometallic Intermediates, Pyridynes)
Catalyst Speciation:
In palladium-catalyzed reactions, the active catalytic species is often a coordinatively unsaturated LnPd(0) complex, where L is a ligand. acs.org The nature and concentration of the active catalyst can be influenced by various factors, including the choice of ligand, solvent, and precatalyst. acs.org It is now widely accepted that monoligated palladium(0) species, L1Pd(0), are often the most active catalysts in the cross-coupling cycle. acs.org The size of the ligand plays a crucial role in the in-situ formation of these highly active but unstable L1Pd(0) species. acs.org Different palladium species can lead to different reaction outcomes; for example, varying the amount of a phosphine (B1218219) ligand can alter the site-selectivity of arylation on a dihalogenated pyridine. acs.org
Organometallic Intermediates:
The entire catalytic cycle of a cross-coupling reaction proceeds through a series of organometallic intermediates. nih.gov The key intermediate formed after oxidative addition is a square planar Pd(II) complex. libretexts.org Following transmetalation, a diorganopalladium(II) complex is formed, which then undergoes reductive elimination. nih.gov The stability and reactivity of these intermediates are highly dependent on the ligands attached to the palladium center and the nature of the organic groups. In some cases, these intermediates can be isolated and characterized, providing direct evidence for the proposed mechanism. uwindsor.ca
Pyridyne Intermediates:
Pyridynes are highly reactive intermediates analogous to benzynes, derived from the formal removal of two substituents from a pyridine ring. wikipedia.org They can be formed from halopyridines under strong basic conditions via an elimination-addition mechanism. For example, the reaction of 4-bromopyridine (B75155) with sodium amide in liquid ammonia (B1221849) proceeds through a 3,4-pyridyne intermediate. wikipedia.org However, for a substrate like this compound, the formation of a pyridyne is less likely under typical SNAr or cross-coupling conditions. The substitution reactions of 3-halopyridines have been shown to be regioselective, with no formation of 2- or 4-substituted products, indicating that pyridyne intermediates are not involved in those specific cases. sci-hub.se
| Intermediate/Species | Role in Reaction | Formation Conditions | Relevance to this compound |
|---|---|---|---|
| LnPd(0) | Active catalyst in cross-coupling reactions. acs.org | Generated in situ from a Pd(II) precatalyst or used directly. | Essential for initiating the catalytic cycle in reactions like Suzuki and Stille coupling. |
| Organopalladium(II) Complexes | Key intermediates in the cross-coupling catalytic cycle. nih.gov | Formed via oxidative addition and transmetalation. libretexts.org | Transient species that lead to the final coupled product. |
| Meisenheimer Complex | Anionic intermediate in SNAr reactions. stackexchange.com | Formed by the attack of a nucleophile on the pyridine ring. | Stabilized by the pyridine nitrogen, facilitating nucleophilic substitution at the C-2 position. |
| Pyridynes | Reactive intermediate in some substitution reactions. wikipedia.org | Strong base and high temperatures. wikipedia.org | Unlikely to be involved under standard SNAr or cross-coupling conditions. |
Electronic Structure and Reactivity Predictions (e.g., DFT, Molecular Dynamics)
Computational methods, particularly Density Functional Theory (DFT), are invaluable for understanding the relationship between the electronic structure of a molecule and its reactivity.
DFT Studies:
DFT calculations can be used to determine various electronic properties of molecules like this compound. researchgate.net These properties include the energies of the frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (ESP), and atomic charges. For SNAr reactions, the LUMO energy of the electrophile is a key descriptor; a lower LUMO energy generally corresponds to higher reactivity towards nucleophiles. chemrxiv.org
A multivariate linear regression model has been developed that accurately predicts the rate and regioselectivity of SNAr reactions based on computationally derived descriptors. chemrxiv.org This model utilizes the LUMO energy, the average molecular electrostatic potential at the carbon undergoing substitution, and the sum of the average ESP values for the ortho and para atoms relative to the reactive center. chemrxiv.org Such models demonstrate that the electronic properties of the ground state of the molecule can be used to predict its reactivity in SNAr reactions with high accuracy. chemrxiv.org DFT studies on other brominated pyridines have also been used to analyze vibrational spectra and correlate calculated properties with experimental data. researchgate.net The electronic properties of brominated aromatic compounds are highly dependent on the position of the bromine atoms. nih.gov
Molecular Dynamics:
| Computational Method | Information Provided | Application to Reactivity Studies |
|---|---|---|
| Density Functional Theory (DFT) | Optimized geometries, electronic properties (HOMO/LUMO energies, ESP), vibrational frequencies. researchgate.netresearchgate.netnih.gov | Predicts reaction rates and regioselectivity, rationalizes reaction mechanisms, calculates energy profiles. researchgate.netchemrxiv.org |
| Time-Dependent DFT (TD-DFT) | Electronic excitation energies and oscillator strengths. rsc.org | Predicts and interprets UV-Vis spectra, providing insights into electronic transitions. researchgate.net |
| Molecular Dynamics (MD) | Simulates the time evolution of a molecular system. | Studies solvent effects, conformational dynamics of catalysts and reactants, and reaction pathways. |
Advanced Applications in Synthetic Organic Chemistry
Methyl 2-(2-Bromo-4-pyridyl)acetate as a Versatile Synthetic Building Block
The strategic placement of the bromine atom at the 2-position and the methyl acetate (B1210297) group at the 4-position of the pyridine (B92270) ring makes this compound an ideal substrate for a wide array of chemical reactions. The bromine atom serves as a handle for various cross-coupling reactions, allowing for the introduction of diverse carbon- and heteroatom-based substituents. Simultaneously, the ester functionality can be hydrolyzed, reduced, or otherwise derivatized to build further molecular complexity.
The pyridine nucleus is a core component of many functional molecules, and the ability to synthesize precisely substituted derivatives is of paramount importance. nih.gov this compound is an excellent precursor for creating poly-substituted pyridines, a task that can be challenging through other synthetic routes. acs.org
The bromo group is particularly amenable to transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon bonds, attaching aryl, alkyl, or alkynyl groups at the 2-position of the pyridine ring. For instance, similar 2-bromopyridines are used in Suzuki coupling reactions to synthesize biaryl compounds. sigmaaldrich.com Furthermore, modern catalytic systems, including those based on ruthenium, have been developed to transform 2-bromopyridines into highly complex, poly-heteroarylated 2-pyridone structures through domino reactions involving C-H activation. nih.gov The acetate side chain can then be chemically altered in subsequent steps to introduce another point of diversity, leading to a tetrasubstituted pyridine scaffold with distinct functionalities at various positions.
| Reaction Type on 2-Bromo Position | Potential Reagent Class | Resulting Linkage | Example Application Principle |
|---|---|---|---|
| Suzuki Coupling | Aryl/Alkyl Boronic Acids or Esters | C-C (Aryl/Alkyl) | Synthesis of biaryl compounds and substituted pyridines. sigmaaldrich.com |
| Heck Coupling | Alkenes | C-C (Alkene) | Introduction of vinyl groups for further functionalization. |
| Sonogashira Coupling | Terminal Alkynes | C-C (Alkyne) | Creation of pyridyl-alkyne structures, used in materials science and as precursors for other heterocycles. researchgate.net |
| Buchwald-Hartwig Amination | Amines | C-N | Formation of aminopyridines, a common scaffold in medicinal chemistry. nih.gov |
Beyond simple substitution, this compound is a key starting material for the construction of fused and complex heterocyclic systems. The dual reactivity allows for sequential or one-pot reactions that build new rings onto the initial pyridine scaffold.
For example, a substituent introduced at the 2-position via a cross-coupling reaction can be designed to possess a functional group that subsequently reacts with the acetate side chain (or its derivative) at the 4-position, leading to cyclization. This strategy is a powerful tool for generating novel polycyclic aromatic and heteroaromatic structures. Research on related pyridyl precursors has shown their utility in forming intricate molecules, such as those containing triazole rings, which are important in coordination chemistry and materials science. researchgate.net Similarly, pyridinyl-derived pyridazinones have been synthesized as part of the discovery process for new antimicrobial agents, demonstrating the transformation of a simple pyridine building block into a more complex heterocyclic system with biological activity. acs.org
Role in the Synthesis of Bioactive Molecules and Precursors
The pyridine ring is a privileged structure in medicinal and agricultural chemistry, appearing in numerous approved drugs and agrochemicals. nih.govgoogle.com Intermediates like this compound are therefore highly valuable for the synthesis of bioactive molecules and their immediate precursors.
The structural motif of a substituted pyridine is central to a vast range of pharmaceuticals. This compound serves as a crucial intermediate for accessing these targets. biosynth.com Its value lies in its ability to be incorporated into larger molecules, providing the essential pyridine core. For example, the related compound 2-Bromo-4-methylpyridine is used in the synthesis of methoxy-2-(2-pyridyl)indoles and is a key fragment for the total synthesis of the ocular age pigment A2-E, highlighting the role of such bromo-pyridines in creating complex pharmaceutical targets. sigmaaldrich.com Patent literature also describes various N-methyl-2-pyridone derivatives, which are structurally related, as potent inhibitors of Bromodomain and Extra-Terminal (BET) proteins for use in anti-cancer and anti-inflammatory therapies. google.com The synthesis of these and other complex drugs often relies on the availability of versatile building blocks like this compound.
The utility of pyridine-based compounds extends to the agrochemical industry, where they are essential components of herbicides, insecticides, and fungicides. google.com Patent literature reveals that substituted bromopyridines, such as 2-methyl-4-bromopyridine, are indispensable intermediates in the production of agricultural chemicals. google.com The functional handles on this compound allow for its incorporation into novel pesticidal agents through established synthetic pathways, making it a valuable precursor in the development of new crop protection solutions.
The search for new drugs and agrochemicals requires the synthesis and screening of large numbers of new molecules. Chemical building blocks that allow for the rapid and efficient generation of diverse molecular libraries are critical to this process. chemscene.com this compound is an ideal scaffold for this purpose.
Its two distinct points of reactivity can be exploited to create a wide array of derivatives. By systematically varying the groups attached at the 2-position (via cross-coupling) and modifying the 4-position acetate group, chemists can generate libraries of novel compounds for biological screening. This approach is exemplified by research into new anticancer agents, where novel pyridine-thiazole hybrid molecules were synthesized from pyridine precursors and showed promising, selective cytotoxicity against tumor cell lines. nih.gov The development of new antimicrobial scaffolds based on pyridazinone also illustrates how a core building block can be elaborated to create novel chemical entities with potent biological activity. acs.org
| Bioactive Molecule Class | Relevance of Pyridine-Based Intermediates | Reference Principle |
|---|---|---|
| Anti-cancer Agents | Core scaffold for BET protein inhibitors and novel cytotoxic hybrids. | google.comnih.gov |
| Anti-inflammatory Agents | Used in the development of therapies targeting proteins in inflammatory pathways. | google.com |
| Antimicrobial Agents | Precursors for complex heterocyclic systems like pyridazinones with antibacterial properties. | acs.org |
| Agrochemicals (Pesticides) | Essential building blocks for insecticides, herbicides, and fungicides. | google.com |
Emerging Research Directions and Future Perspectives for Methyl 2 2 Bromo 4 Pyridyl Acetate
Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The functionalization of pyridines, particularly at positions other than C2, presents a significant challenge in synthetic chemistry due to the electron-deficient nature of the pyridine (B92270) ring and the strong coordinating ability of the nitrogen atom. nih.govrsc.org Traditional methods often require harsh reaction conditions and lack regioselectivity. However, recent advancements in catalysis are providing new avenues to enhance the reactivity and selectivity of transformations involving pyridine derivatives like methyl 2-(2-bromo-4-pyridyl)acetate.
Transition-metal catalysis has been instrumental in the development of new synthetic methods for pyridine functionalization. beilstein-journals.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi reactions, are powerful tools for forming new carbon-carbon bonds. nobelprize.org For instance, the bromine atom at the C2 position of this compound can be selectively coupled with various organoboron or organozinc reagents to introduce a wide range of substituents. nobelprize.orgnih.govacs.org Researchers are continuously developing more efficient and versatile palladium catalysts with tailored ligands to improve reaction yields and functional group tolerance. nih.govlibretexts.org
Beyond palladium, other transition metals like rhodium and rare earth metals are also being explored for C-H functionalization of pyridines. beilstein-journals.org These catalytic systems can enable the direct introduction of functional groups at specific C-H bonds, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.govbeilstein-journals.org For example, rhodium(III)-catalyzed C-H activation has been shown to be effective for the C3-heteroarylation of pyridines. beilstein-journals.org The development of directing groups that can be temporarily installed on the pyridine nitrogen or other positions can guide the metal catalyst to a specific C-H bond, thereby achieving high regioselectivity. acs.org
Photocatalysis has also emerged as a powerful tool for pyridine functionalization, offering mild reaction conditions and unique reactivity patterns. nih.gov By using light to generate reactive radical intermediates, photocatalytic methods can enable transformations that are difficult to achieve with traditional thermal methods.
Flow Chemistry and Continuous Processing Applications in Synthesis
Flow chemistry, or continuous flow processing, is gaining significant traction as a powerful alternative to traditional batch synthesis, offering enhanced control over reaction parameters, improved safety, and easier scalability. nih.gov These advantages are particularly relevant for the synthesis and functionalization of heterocyclic compounds like this compound.
In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over temperature, pressure, and reaction time. nih.gov This level of control can lead to higher yields, improved selectivity, and reduced side product formation. For example, a continuous flow process was developed for the synthesis of pyrazole (B372694) derivatives with good to very good yields and excellent regioselectivity. nih.gov Similarly, a flow setup for the synthesis of 2-pyridyl ketones has been reported, demonstrating the practical and rapid construction of a chemical library. flowchemistrysociety.com
The enhanced safety of flow chemistry is a major advantage when dealing with hazardous reagents or exothermic reactions. nih.gov By minimizing the volume of the reaction mixture at any given time, the risks associated with thermal runaways are significantly reduced. This is particularly important for reactions involving highly reactive intermediates or energetic materials.
Furthermore, flow chemistry facilitates the seamless integration of reaction and purification steps. nih.gov This can be achieved by coupling the flow reactor to downstream processing units such as liquid-liquid extractors or chromatography systems, enabling a fully automated and continuous manufacturing process. Such integrated systems have been successfully used for the high-throughput synthesis of compound libraries. nih.gov
Chemoenzymatic Approaches to Pyridine Functionalization
The integration of enzymatic catalysis with traditional chemical synthesis, known as chemoenzymatic synthesis, offers a powerful and sustainable approach to the functionalization of pyridine derivatives. rsc.org Enzymes are highly selective catalysts that can operate under mild reaction conditions, often in aqueous environments, making them an attractive alternative to conventional chemical catalysts. rsc.orgacs.org
Biocatalytic methods are being developed for the synthesis of a variety of pyridine-containing compounds. For instance, recombinant microbial whole cells have been used as catalysts for the one-pot synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine, providing a simpler and more sustainable route compared to multi-step organic synthesis. rsc.org Researchers are also exploring the use of enzymes for the reduction of pyridinedicarboxylic acids to generate substituted pyridines, which are valuable intermediates in pharmaceutical synthesis. ukri.org
Enzymes can also be used in tandem with chemical catalysts to perform sequential transformations in a one-pot fashion. This approach combines the high selectivity of enzymes with the broad substrate scope of chemical catalysts. For example, a chemoenzymatic cascade has been designed for the regeneration of S-adenosylmethionine (SAM), a key methyl donor in many biological reactions, using a combination of an alcohol oxidase and several other enzymes. acs.org This system allows for the continuous methylation of various substrates under ambient conditions.
The development of novel biocatalysts with tailored substrate specificities and enhanced stability is a key area of research in this field. ukri.org Through protein engineering and directed evolution, scientists are creating enzymes with improved catalytic properties for a wide range of applications in organic synthesis.
Multicomponent Reaction Strategies for Library Synthesis
Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. bohrium.com These reactions are highly atom-economical and offer a rapid and efficient way to generate diverse libraries of compounds for drug discovery and other applications. bohrium.comresearchgate.net The pyridine scaffold is a common target for MCR-based synthesis due to its prevalence in biologically active molecules. researchgate.netnih.gov
Several MCRs have been developed for the synthesis of substituted pyridines. bohrium.comnih.gov For example, a four-component reaction involving aldehydes, β-keto esters, anilines, and malononitrile (B47326) can be used to synthesize polysubstituted pyridines in good yields. nih.gov The use of catalysts, such as tin(IV) chloride or magnetic nanoparticles, can further enhance the efficiency and scope of these reactions. nih.gov
The versatility of MCRs allows for the introduction of a wide range of functional groups and substituents onto the pyridine ring, leading to the generation of large and diverse compound libraries. dntb.gov.ua This is particularly valuable in the early stages of drug discovery, where a large number of compounds need to be screened for biological activity.
Recent advances in MCRs include the development of new catalytic systems and the use of unconventional reaction media, such as water or ionic liquids, to promote green and sustainable synthesis. bohrium.comnih.gov The combination of MCRs with other synthetic strategies, such as flow chemistry, can further enhance the efficiency and automation of library synthesis. nih.gov
Applications in Materials Science and Functional Polymers
Pyridine-containing polymers are a class of materials with a wide range of potential applications, including catalysis, sensing, and drug delivery. The incorporation of pyridine units into a polymer backbone can impart unique electronic, optical, and coordination properties to the material. nih.govacs.org this compound, with its reactive bromo and acetate (B1210297) functionalities, can serve as a valuable monomer or precursor for the synthesis of functional polymers.
The bromine atom on the pyridine ring can be used as a handle for post-polymerization modification, allowing for the introduction of various functional groups onto the polymer chain. This can be achieved through a variety of chemical transformations, such as cross-coupling reactions or nucleophilic substitution. nih.govacs.org The acetate group can also be modified or used to tune the solubility and other physical properties of the polymer.
Pyridine-containing polymers have been shown to exhibit interesting properties for materials science applications. For example, poly(vinyl pyridine)s have been investigated for the removal of organic contaminants from wastewater and for metal absorption. nih.gov The Lewis basicity of the pyridine nitrogen can be exploited for the coordination of metal ions, leading to the formation of metal-containing polymers with catalytic or magnetic properties. acs.org
The development of well-controlled polymerization methods is crucial for the synthesis of pyridine-containing polymers with defined architectures and properties. Ring-opening metathesis polymerization (ROMP) is a powerful technique for the synthesis of a variety of functional polymers, and recent studies have explored the ROMP of pyridine-containing monomers. nih.gov
Q & A
Q. How can computational modeling predict the reactivity of this compound in medicinal chemistry applications?
- Methodological Answer : Use DFT (Density Functional Theory) to calculate electron density maps, identifying nucleophilic/electrophilic sites. Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to target proteins (e.g., kinases). 3D-QSAR models (as in ) correlate structural features (e.g., bromine position) with bioactivity, guiding derivative design .
Q. What analytical methods resolve stability issues (e.g., hydrolysis) during in vitro bioassays?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring. Use deuterated solvents in NMR to track degradation products (e.g., free acetic acid). Buffer systems (pH 7.4 PBS) mimic physiological conditions, while LC-MS/MS quantifies intact compound vs. metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
